(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid (2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 132622-80-1
VCID: VC21300610
InChI: InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol

(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid

CAS No.: 132622-80-1

Cat. No.: VC21300610

Molecular Formula: C11H16N2O4

Molecular Weight: 240.26 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid - 132622-80-1

Specification

CAS No. 132622-80-1
Molecular Formula C11H16N2O4
Molecular Weight 240.26 g/mol
IUPAC Name (2R,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4,6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1
Standard InChI Key MIVXQYMYEMUMKK-HTQZYQBOSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)C#N
SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C#N

Introduction

Chemical Properties and Structural Characteristics

(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid is a specialized pyrrolidine derivative with distinct functional groups that contribute to its utility in organic synthesis.

Basic Information

PropertyValue
CAS Registry Number132622-80-1
Molecular FormulaC₁₁H₁₆N₂O₄
Molecular Weight240.26 g/mol
IUPAC Name(2R,4S)-4-cyano-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
InChI KeyMIVXQYMYEMUMKK-HTQZYQBOSA-N

The compound contains a pyrrolidine ring with a carboxylic acid group at the 2-position, a cyano group at the 4-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom . The presence of these functional groups contributes to its reactivity and applications in chemical synthesis.

Physical Properties

While specific physical data for the (2R,4S) isomer is limited, comparable isomers like the (2S,4R) form exhibit the following properties, which likely approximate those of the target compound:

PropertyValue
Physical StateSolid
SolubilitySlightly soluble in water, soluble in organic solvents
Storage Recommendations2-8°C, sealed in dry conditions
Estimated Boiling PointApproximately 423.5±45.0°C (based on similar compounds)
Estimated pKaApproximately 3.51±0.40 (based on similar compounds)

The compound requires proper storage under refrigeration to maintain stability, as is common with Boc-protected compounds .

Stereochemistry and Isomeric Forms

Stereochemical Configuration

The (2R,4S) configuration indicates specific stereochemistry at two carbon centers in the pyrrolidine ring:

  • The 2-position has the R configuration, where the carboxylic acid group is oriented in a specific spatial arrangement

  • The 4-position has the S configuration, where the cyano group has a defined stereochemical orientation

This specific stereochemical arrangement is crucial for its application in the synthesis of pharmaceuticals where stereochemistry determines biological activity .

Related Stereoisomers

Several stereoisomers of this compound exist with different biological and chemical properties:

StereoisomerCAS NumberConfiguration Description
(2S,4R)273221-94-6Mirror image of the (2R,4S) isomer
(2R,4R)132622-85-6Both stereocenters have R configuration
(2S,4S)132622-71-0Both stereocenters have S configuration

Each isomer exhibits unique chemical behavior and potentially different biological activities, making stereochemical purity an important factor in their applications .

Synthesis and Preparation Methods

Specific Synthetic Method

A documented synthetic route for the related methyl ester derivative provides insight into the preparation of this compound:

  • Starting from (4R)-1-(tert-butyloxycarbonyl)-4-(methane-sulfonyloxy)-L-proline methyl ester (2.31 g, 7.14 mmol)

  • Reaction with sodium cyanide (3.5 g, 71.4 mmol) in dry dimethylsulfoxide (46 mL)

  • Stirring for 24 hours at 55°C under nitrogen atmosphere

  • Workup: dilution with ethyl acetate, washing with water, saturated brine, drying over MgSO₄, and evaporation

  • Purification via flash silica gel chromatography using 15% acetone/hexane

  • Final hydrolysis of the methyl ester to obtain the carboxylic acid

This method typically yields the desired compound in moderate yields, with the specific example reporting an 11% yield for the methyl ester intermediate .

Applications and Uses

Pharmaceutical Intermediates

(2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid serves as a valuable chiral building block in the pharmaceutical industry:

  • The compound functions as a key intermediate in the synthesis of various pharmaceutical active ingredients

  • Its well-defined stereochemistry allows for the development of enantiopure drugs with specific biological activities

  • The protected amino acid structure makes it useful in peptide synthesis

  • The cyano group provides a versatile handle for further functionalization

Research Applications

In research settings, this compound has several notable applications:

  • As a probe for studying asymmetric synthesis methodologies

  • In investigations of stereoselective reactions and their mechanisms

  • As a reference standard for analytical chemistry

  • In structure-activity relationship studies for drug development

Chemical Reactivity

Functional Group Reactivity

The compound contains multiple reactive functional groups that can undergo various transformations:

Functional GroupTypical Reactions
Carboxylic AcidEsterification, amide formation, reduction, decarboxylation
Cyano GroupHydrolysis to amides or carboxylic acids, reduction to amines or aldehydes
Boc GroupAcid-catalyzed deprotection, typically with TFA or HCl
Pyrrolidine RingVarious substitution reactions at activated positions

The presence of these diverse functional groups makes the compound versatile for chemical modifications .

Deprotonation Chemistry

Studies on related N-Boc-protected heterocycles provide insight into the reactivity of this compound:

  • N-Boc pyrrolidines can undergo alpha-lithiation with strong bases like s-BuLi or n-BuLi

  • The lithiated intermediates can react with various electrophiles

  • Asymmetric deprotonation can be achieved using chiral ligands

  • The configurational stability of the lithiated intermediates depends on temperature, solvent, and substrate structure

These reactions demonstrate the potential utility of this compound in constructing more complex molecular architectures.

SupplierCatalog InformationPurityPackage Size
LEAP CHEM CO., LTD.Listed as intermediate/building blockNot specifiedVarious
AstaTechCatalog No. 7993995%0.25g
Fisher Scientific (through eMolecules)Product No. 487923044Not specified0.25g

The compound is typically provided as a solid and recommended to be stored at 2-8°C to maintain stability .

Related Compounds and Derivatives

Ester Derivatives

The methyl ester derivative, trans-N-Boc-4-cyano-L-proline methyl ester (CAS: 194163-91-2), is a closely related compound with similar applications:

PropertyValue
Molecular FormulaC₁₂H₁₈N₂O₄
Molecular Weight254.29 g/mol
Common Name1-tert-Butyl 2-methyl (2S,4R)-4-cyanopyrrolidine-1,2-dicarboxylate

This ester is often used as a more lipophilic precursor to the free acid form and can be converted to the acid through hydrolysis .

Related Structural Variants

Several structural variants exist with modified functional groups:

  • (2R,4S)-4-((tert-Butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS: 1279030-48-6) - with an amino group instead of cyano

  • (2R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid (CAS: 1018818-04-6) - with a methyl group instead of cyano

  • (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid - with a methoxymethyl group instead of cyano

These variants demonstrate the versatility of the pyrrolidine scaffold in constructing diverse chemical libraries.

Research Studies and Applications

Synthetic Methodology Development

Research has explored various synthetic approaches to this compound and its derivatives:

  • Stereoselective synthesis methods to control the stereochemistry at the 2 and 4 positions

  • Use of chiral auxiliaries and catalysts to enhance stereoselectivity

  • Alternative methods for introducing the cyano group

  • Sustainable and green chemistry approaches to improve efficiency and reduce environmental impact

Chiral Separation Studies

Recent research has focused on developing efficient methods for separating stereoisomers of related compounds:

  • A 2024 study reported the design and process development for chiral separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid

  • The study eliminated the need for salinization and dissociation processes

  • Gaussian calculations were used to establish conceivable binding modes

  • The separation process was designed based on these calculations

  • Results showed selective crystallization of specific hydrated forms could be achieved

These findings have potential applications for the separation of stereoisomers of (2R,4S)-1-(tert-butoxycarbonyl)-4-cyanopyrrolidine-2-carboxylic acid as well.

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